molecular formula C13H19NO3S B1663394 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine CAS No. 457961-34-1

1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine

Cat. No. B1663394
M. Wt: 269.36 g/mol
InChI Key: HDTKLZINZGEPFG-UHFFFAOYSA-N
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Description

“1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine” is a chemical compound with the molecular formula C13H19NO3S . It is also known by the synonyms “457961-34-1”, “AA92593”, “1-(4-methoxy-3-methylphenyl)sulfonylpiperidine”, and "1-(4-methoxy-3-methylbenzenesulfonyl)piperidine" .


Molecular Structure Analysis

The molecular structure of “1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring is a sulfonyl group connected to a 4-methoxy-3-methylphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine” include its molecular formula (C13H19NO3S) and molecular weight . Further details about its physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Anticancer Potential

1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine derivatives have shown promise in anticancer applications. For instance, some derivatives synthesized for evaluation as anticancer agents exhibited strong activity relative to reference drugs like doxorubicin. Specifically, certain compounds demonstrated low IC50 values, indicating potent anticancer effects (Rehman et al., 2018).

Antimicrobial Activity

These compounds have also been investigated for their antimicrobial properties. A study synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which were then tested for efficacy against bacterial and fungal pathogens of tomato plants. Some derivatives showed significant antimicrobial activities, comparable to standard drugs like Chloramphenicol and Mancozeb (Vinaya et al., 2009).

Electrochemical Studies

Research into the electrochemical aspects of N-acyl and N-sulfonyl piperidine derivatives has been conducted. Studies focused on the anodic methoxylation of these derivatives, revealing different behaviors based on various anodes and electrolytes used in the process (Golub & Becker, 2015).

Potential in Beta-Cell Imaging

Compounds related to 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine have been synthesized for potential use in noninvasive investigation of pancreatic beta-cells by positron emission tomography (PET), particularly in the context of diabetes (Wängler et al., 2004).

Antibacterial Potentials

The antibacterial potential of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores was explored, with some compounds showing moderate inhibitory activity against various bacterial strains (Iqbal et al., 2017).

Antioxidant and Anticholinesterase Activity

Sulfonyl hydrazone scaffold and piperidine rings were synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. Some compounds showed significant activities in lipid peroxidation inhibitory assays and scavenging assays, indicating potential biological activities (Karaman et al., 2016).

Enzymatic Inhibition

Studies on O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine revealed talented activity against butyrylcholinesterase enzyme, indicating potential for therapeutic applications (Khalid et al., 2013).

Beta(3) Agonist Activity

Some novel (4-piperidin-1-yl)-phenyl sulfonamides were prepared and evaluated for their activity on the human beta(3)-adrenergic receptor, showing significant agonist activity. This suggests their potential use in treating conditions like obesity or diabetes (Hu et al., 2001).

Spectral Tuning in Synthetic Bacteriochlorins

A molecular design incorporating a spiro-piperidine unit in synthetic bacteriochlorins was developed. This design enables tailoring of the bacteriochlorin for various applications, including potential use in photodynamic therapy (Reddy et al., 2013).

properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-11-10-12(6-7-13(11)17-2)18(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTKLZINZGEPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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